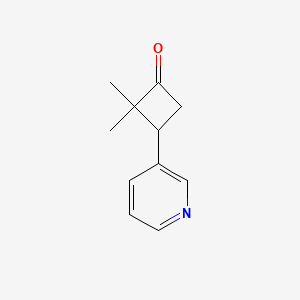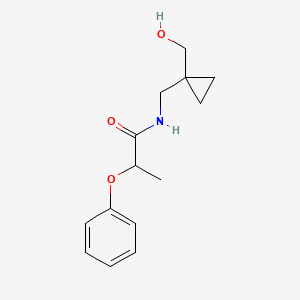
1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, also known as PF-04859989, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Urotensin-II Receptor Antagonism
The compound was involved in the synthesis and structure-activity relationship (SAR) study of thieno[3,2-b]pyridinyl urea derivatives as urotensin-II receptor antagonists. A specific derivative, p-fluorobenzyl substituted thieno[3,2-b]pyridinyl urea, showed high potency as a UT antagonist (Chae Jo Lim et al., 2014).
Anticancer Activity
A related compound, 6-fluorobenzo[b]pyran-4-one, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines. It is a precursor for several derivatives, including pyrazole and pyrimidine thione derivatives, showing promise as anticancer agents (A. G. Hammam et al., 2005).
Neuropeptide S Antagonism
4-Fluorobenzyl urea, a structurally similar compound, was identified as a potent antagonist of Neuropeptide S (NPS). This research helps in understanding the structural features critical for the antagonist activity of such compounds (Yanan Zhang et al., 2008).
Molecular Adduct Formation
Urea, a core component of the compound , has been utilized in the formation of molecular adducts with aromatic carboxylic acids. These adducts have been characterized using X-ray diffraction methods and infrared spectroscopy, showing the utility of urea in structure-making with carboxylic acids (Graham Smith et al., 1997).
Prostate Cancer Imaging
A compound structurally similar to 1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, [18F]DCFPyL, has been synthesized for imaging the prostate-specific membrane antigen (PSMA) in prostate cancer. This highlights the potential of fluoro-substituted pyridine ureas in diagnostic imaging (Ying Chen et al., 2011).
Intramolecular Hydrogen Bonding
Pyrid-2-yl ureas, including compounds with structural similarity to the target molecule, exhibit intramolecular hydrogen bonding and complexation properties. This research provides insights into their molecular interactions and binding affinities (Chia-Hui Chien et al., 2004).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-24-17(8-9-23-24)16-7-6-13(10-20-16)11-21-18(25)22-12-14-4-2-3-5-15(14)19/h2-10H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPPODQSQWUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2833370.png)
![4-amino-5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2833371.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




![[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile](/img/structure/B2833387.png)


![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2833390.png)